2-Amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one
Overview
Description
2-Amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C9H16F2N2O and its molecular weight is 206.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Behavior
Research on compounds structurally related to "2-Amino-1-(3-(1,1-difluoroethyl)piperidin-1-yl)ethan-1-one" has explored their synthesis, chemical behavior, and potential applications in various fields, such as material science and pharmaceutical development. Studies have shown that the reactivity of similar compounds with piperidine bases can lead to complex reactions with significant implications for synthetic chemistry and the development of new materials and drugs.
For instance, the kinetics of the reaction of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine and pyrrolidine bases in different solvents have been reported, highlighting the complex mechanisms and products formed via intermediate steps (Jarczewski, Schroeder, & Dworniczak, 1986). Such reactions are promoted only by primary and secondary amines, with tertiary amines inactive under similar conditions, indicating the selective reactivity important for synthetic applications.
Pharmaceutical Applications
The synthesis and antimicrobial activity of novel derivatives featuring piperidine and related structures have been explored, demonstrating the potential of these compounds in developing new antimicrobial agents. For example, the synthesis of novel 1-[3-(1,8-naphthyridin-2-yl)phenyl]-3-arylurea derivatives with piperidine components has shown inhibitory effects on bacterial growth, suggesting their utility in antimicrobial treatment strategies (Bhasker et al., 2018).
Material Science and Polymer Chemistry
In the realm of material science and polymer chemistry, compounds structurally related to "this compound" have been utilized as building blocks for the synthesis of functionalized crown ethers and as polymerizable one-component visible light initiators. This illustrates their versatility in creating complex molecular architectures and their role in advancing polymer chemistry and materials science. For instance, naphthalimide dyes derived from similar compounds have been designed and synthesized, exhibiting good photopolymerization initiating performance and high migration stability (Yang et al., 2018).
Properties
IUPAC Name |
2-amino-1-[3-(1,1-difluoroethyl)piperidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F2N2O/c1-9(10,11)7-3-2-4-13(6-7)8(14)5-12/h7H,2-6,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTPLOSOQDTKRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)C(=O)CN)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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